N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a substituted phenylacetamide moiety. Its structure includes a 3-chloro-4-fluorophenyl group and a 4-methylphenyl substituent, which likely influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-11-2-4-12(5-3-11)17-18-19(29-25-17)20(28)26(10-23-18)9-16(27)24-13-6-7-15(22)14(21)8-13/h2-8,10H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDLZXGXPKRSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in a DMSO medium . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, while the piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like NaOH, acids like HCl, and solvents such as DMSO, THF, or methanol. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites, while the thienyl and piperidine groups contribute to the compound’s overall binding affinity and selectivity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.
Comparison with Similar Compounds
Core Heterocycle
- Thiazole vs. Triazole : The thiazole ring (S-containing) in the target compound may confer greater metabolic stability compared to the triazole (N-rich) in the analog, as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation. Conversely, the triazole’s nitrogen atoms could enhance hydrogen-bonding interactions with biological targets .
Substituent Effects
- Methyl Positioning : The 4-methylphenyl group in the target compound may reduce steric hindrance compared to the analog’s 2,4-dimethylphenyl group, which could hinder molecular rotation or receptor access.
Hypothetical Pharmacological and Physicochemical Properties
Notes:
- Predictions are based on structural features; experimental validation is required.
- The fluorine atom in the target compound may improve bioavailability via enhanced membrane permeability .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolopyrimidine core and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 424.8 g/mol. Its unique architecture allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN6O3 |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | QMCQVHNCHSICOE-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
Binding to Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and survival.
Receptor Interaction: It can modulate signaling pathways by interacting with cell surface receptors, which may lead to altered cellular responses.
Disruption of Cellular Processes: The compound may induce apoptosis or inhibit cell growth in cancer cells by disrupting critical cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC): Studies reported MIC values as low as 0.22–0.25 μg/mL against certain bacterial strains.
- Biofilm Inhibition: The compound significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like ciprofloxacin in some cases .
Anticancer Activity
The compound has shown promising anticancer effects across several cancer cell lines:
- Cytotoxicity Assays: IC50 values for various derivatives of the compound ranged from 6.90 μM to 51.46 μM against different cancer cell lines (e.g., MCF-7 for breast cancer). Notably, some derivatives demonstrated higher cytotoxicity than doxorubicin, a well-known chemotherapeutic agent .
| Cell Line | Compound IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 10.39 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | Varies | Varies |
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, the compound has been investigated for:
- Antiviral Activity: Some studies suggest potential efficacy against viral infections, though specific data on this aspect remains limited.
- Enzyme Inhibition: The compound has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and repair pathways .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A recent study highlighted the compound's ability to synergistically enhance the activity of existing antibiotics, thereby reducing their required dosages against resistant strains .
- Cytotoxicity Evaluation: A comprehensive evaluation across multiple cancer cell lines revealed that structural modifications significantly influence the cytotoxic potency of the compound's derivatives, indicating a strong structure–activity relationship .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
